molecular formula C7H10O B14319588 6-Oxabicyclo[3.2.1]oct-3-ene CAS No. 113298-47-8

6-Oxabicyclo[3.2.1]oct-3-ene

Cat. No.: B14319588
CAS No.: 113298-47-8
M. Wt: 110.15 g/mol
InChI Key: IBRNUVRVXAPQST-UHFFFAOYSA-N
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Description

Significance of Bridged Ethers in Contemporary Organic Synthesis

Bridged ethers are characterized by an oxygen atom connected to two carbon atoms, forming a bridge within a cyclic system. This structural feature imparts distinct physical and chemical properties, making them valuable in various chemical processes. teachy.app While the ether bond is generally stable, it can be cleaved under specific conditions, a characteristic that is highly useful in organic synthesis. teachy.app

The utility of bridged ethers extends to their application as solvents and reagents. solubilityofthings.com Their ability to dissolve a wide range of organic compounds makes them indispensable in many laboratory and industrial settings. solubilityofthings.com Furthermore, bridged ethers serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. ontosight.ai The unique three-dimensional structure of bridged bicyclic systems is prevalent in numerous biologically active natural products, further highlighting their importance.

The Oxabicyclo[3.2.1]octene Framework: Unique Structural Features and Academic Interest

The oxabicyclo[3.2.1]octene framework is a specific type of bridged ether system that has attracted considerable academic interest due to its unique structural attributes and its presence in various biologically active compounds. This bicyclic structure consists of a fused ring system containing an oxygen atom, which contributes to its chemical reactivity. The rigid conformation of this framework allows for a high degree of stereochemical control in chemical transformations, making it a valuable scaffold in the synthesis of complex molecular architectures. uconn.edu

The academic interest in the oxabicyclo[3.2.1]octene framework is also driven by its role as a versatile building block in the synthesis of natural products and their analogues. uconn.eduresearchgate.net Researchers have extensively studied the ring-opening reactions of these systems with various nucleophiles as a method for creating cyclic and acyclic compounds with multiple stereocenters. researchgate.net The ability to functionalize the framework at different positions provides a powerful tool for constructing diverse and complex molecules. uconn.eduacs.org

Historical Context and Early Research into the 6-Oxabicyclo[3.2.1]oct-3-ene System

The systematic study of bridged bicyclic systems, including the oxabicyclo[3.2.1]octane framework, gained momentum following the recognition of their prevalence in natural products. Early research into the synthesis of these structures often involved cyclization reactions. For instance, the related 6-oxabicyclo[3.2.1]oct-3-en-7-one has been synthesized through the cyclization of cyclohex-3-ene-1-carboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113298-47-8

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

6-oxabicyclo[3.2.1]oct-3-ene

InChI

InChI=1S/C7H10O/c1-2-6-4-7(3-1)8-5-6/h1,3,6-7H,2,4-5H2

InChI Key

IBRNUVRVXAPQST-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2CC1CO2

Origin of Product

United States

Synthetic Methodologies for the 6 Oxabicyclo 3.2.1 Oct 3 Ene System and Its Derivatives

Cycloaddition Reactions as Primary Synthetic Routes

Cycloaddition reactions represent a powerful and convergent approach to the oxabicyclic core, allowing for the rapid assembly of molecular complexity. Various modes of cycloaddition, including [3+4], [5+2], and [3+2], have been successfully employed.

The [3+4] cycloaddition between an oxyallyl carbocation (the three-carbon component) and a furan (B31954) derivative (the four-carbon component) is a widely used method for constructing seven-membered rings, including the related 8-oxabicyclo[3.2.1]oct-6-en-3-one system. acs.orgacs.orgmdpi.com In this strategy, the oxyallyl carbocation is typically generated in situ from polyhalogenated ketones. acs.orgacs.org For instance, treatment of 1,1,3,3-tetrabromo-4-methylpentan-2-one with diethylzinc (B1219324) generates an oxyallyl carbocation that can be trapped by 2-methylfuran. acs.org A subsequent reduction step with a Zn/Cu couple yields the corresponding oxabicycle. acs.org

Another common method for generating the oxyallyl intermediate involves using a NaI/Cu couple or treating α,α'-dihaloketones with a reducing agent. mdpi.comresearchgate.net The reaction of 1,3-dichloro-3-methylbutan-2-one (B13945802) with furan in the presence of sodium 2,2,2-trifluoroethoxide in 2,2,2-trifluoroethanol (B45653) also yields the corresponding oxabicyclic α-chloroketone. mdpi.com This approach has been utilized to prepare a variety of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by reacting different alkylfurans with oxyallyl carbocations generated from polybromoketones. acs.orgacs.org

Precursor 1 (Oxyallyl Source)Precursor 2 (Furan)ReagentsProductOverall Yield
1,1,3,3-Tetrabromo-4-methylpentan-2-one2-Methylfuran1. Diethylzinc, Benzene2. Zn/Cu couple4α-Isopropyl-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one74% acs.org
1,3-Dichloro-3-methylbutan-2-oneFuranSodium 2,2,2-trifluoroethoxide, TFE(2endo)-2-Chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one74% mdpi.com
1,3-Dichloro-3-methylbutan-2-one2-MethylfuranSodium 2,2,2-trifluoroethoxide, TFE(2endo)-2-Chloro-1,4,4-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one63% mdpi.com
2,4-Dibromopentan-3-oneMethyl 5-methylfuran-2-carboxylateNaI, Cu, Acetonitrile7-(Methoxycarbonyl)-1,2α,4α-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one- mdpi.com

The [5+2] cycloaddition reaction provides a direct and efficient route to the bicyclo[3.2.1]octane core. A notable development in this area is the use of Brønsted acid catalysis to promote the reaction between η³-pyranyl or η³-pyridinyl molybdenum scaffolds and various reaction partners. acs.orgnih.gov This method allows for a regio- and stereocontrolled synthesis of functionalized oxabicyclo[3.2.1]octenes. acs.orgnih.gov The reaction exhibits excellent exo-selectivities and proceeds with complete retention of enantiomeric purity when chiral, nonracemic scaffolds are used. acs.orgnih.gov The substituent at the C-6 position of the heterocyclic scaffold plays a crucial role in influencing reactivity and directing the outcome of the subsequent demetalation step. acs.orgnih.gov

In addition to metal-complexed systems, intermolecular [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with electron-rich alkenes have been achieved using a dual catalyst system. nih.gov This system, composed of an achiral thiourea (B124793) and a chiral primary aminothiourea, promotes highly enantioselective cycloadditions. nih.gov The generation of an oxidopyrylium ylide from a 6-hydroxy-2H-pyran-3(6H)-one precursor, followed by an intramolecular [5+2] cycloaddition with an alkene, is another powerful strategy for constructing functionalized 8-oxabicyclo[3.2.1]octane cores with high diastereoselectivity. nih.gov

5-Atom Component2-Atom ComponentCatalyst SystemKey Feature
TpMo(CO)₂(η³-pyranyl) scaffoldVarious partnersBrønsted AcidHigh regio- and stereocontrol, excellent exo-selectivity. acs.orgnih.gov
Pyrylium ion intermediateElectron-rich alkeneAchiral thiourea / Chiral primary aminothioureaHighly enantioselective intermolecular reaction. nih.gov
Acetoxypyranone (oxidopyrylium precursor)Alkene (intramolecular)Base (e.g., N-methylpyrrolidine)High diastereoselectivity, construction of tricyclic systems. nih.gov

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is another versatile tool for constructing the oxabicyclic framework. One such approach involves a cascade reaction initiated by a 6π-electrocyclic ring-opening of a cyclopropanated furan derivative to form a transient 1,3-dipole. d-nb.info This dipole is then trapped by an electron-deficient dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in a Huisgen [3+2] cycloaddition to stereoselectively form the 8-oxabicyclo[3.2.1]octane skeleton. d-nb.info

The intramolecular version of the azide-alkyne [3+2] cycloaddition has also been explored for synthesizing various heterocyclic scaffolds. rsc.org This "click chemistry" approach involves strategically placing azide (B81097) and alkyne functionalities on a common structural framework, which then undergo smooth intramolecular cycloaddition to form fused ring systems. rsc.orgbeilstein-journals.org Furthermore, the enantioselective 1,3-dipolar cycloaddition of a cyclic formyl-carbonyl ylide, generated from an α-diazo-β-ketoester, with phenylacetylene (B144264) derivatives has been achieved using a chiral dirhodium(II) catalyst. nih.gov This method provides access to cycloadducts containing the 8-oxabicyclo[3.2.1]octane ring system in high enantiomeric excess and has been applied to the asymmetric synthesis of a natural product. nih.gov The formation of complex tetracyclic fused scaffolds containing a pyrrolidine (B122466) ring fused to an oxepinoindole system has been accomplished through the [3+2] cycloaddition of azomethine ylides. nih.gov

Rearrangement Reactions in the Construction of Oxabicyclo[3.2.1]octane Frameworks

Molecular rearrangements offer an elegant pathway to the oxabicyclo[3.2.1]octane skeleton, often from more readily available precursors. A key strategy involves a semipinacol rearrangement. sdu.edu.cnbeilstein-journals.org This approach has been utilized in the total syntheses of fungal meroterpenoids like manginoids and guignardones, where a silica-gel-promoted semipinacol rearrangement of a suitable precursor forms the 6-oxabicyclo[3.2.1]octane core. sdu.edu.cnbeilstein-journals.orgresearchgate.net

A gold(I)-catalyzed domino process has also been developed, which constructs the oxabicyclo[3.2.1]octane ring system through a sequence of cyclization and semi-pinacol rearrangements. nih.govnih.gov This highly diastereoselective method starts from a cyclohexane-trans-1,4-diol bearing an alkyne side chain and results in the formation of two C-H, two C-O, and one C-C bond in a single cascade. nih.govnih.gov This powerful strategy has been successfully applied to the formal total synthesis of (+)-cortistatins. nih.gov

Multi-Step Synthesis from Diverse Precursors

Beyond cycloadditions and rearrangements, multi-step synthetic sequences starting from simple, often aromatic, precursors provide access to the 6-oxabicyclo[3.2.1]octane system.

A practical route to the racemic 6-oxabicyclo[3.2.1]octan-7-one core involves the de-aromatization of an m-hydroxybenzoic acid derivative. google.com The process begins with the hydrogenation of the aromatic ring to produce cis-3-hydroxycyclohexanecarboxylic acid. google.com Subsequent intramolecular cyclization (lactonization) of this intermediate furnishes the desired bicyclic lactone. google.com An alternative approach involves an oxidative dearomatization/cyclization sequence. A model study for the synthesis of cortistatin A demonstrated that a phenol-containing substrate could be oxidized with a hypervalent iodine reagent to generate an electrophilic intermediate. nih.gov This intermediate then undergoes intramolecular cyclization to produce the oxabicyclo[3.2.1]octene core. nih.gov

Routes Initiating from Lactone Precursors, specifically 6-Oxabicyclo[3.2.1]oct-3-en-7-one

The synthesis of 6-oxabicyclo[3.2.1]oct-3-ene and its derivatives can be effectively achieved from the corresponding lactone, 6-oxabicyclo[3.2.1]oct-3-en-7-one. This approach hinges on the chemical reduction of the lactone's carbonyl group to a methylene (B1212753) group, thereby converting the lactone into a cyclic ether. While specific documented instances of this exact transformation on 6-oxabicyclo[3.2.1]oct-3-en-7-one are not prevalent in readily available literature, the conversion of lactones to ethers is a well-established transformation in organic synthesis. scispace.comiastate.edu

A general and reliable method for this conversion involves a two-step sequence. scispace.com First, the lactone is reduced to the corresponding diol using a strong reducing agent such as lithium aluminum hydride. In the context of 6-oxabicyclo[3.2.1]oct-3-en-7-one, this would yield the corresponding diol. The second step involves the cyclization of this intermediate diol to form the desired ether. This is typically achieved by selectively activating one of the hydroxyl groups, for instance, by converting it into a tosylate, followed by intramolecular Williamson ether synthesis.

Modern advancements in synthetic methodology have also provided more direct, one-pot procedures for the reductive deoxygenation of esters and lactones to their corresponding ethers. scispace.com These methods often employ silane-based reducing agents in the presence of a Lewis acid catalyst. Such a direct approach would be highly advantageous for the synthesis of this compound from its lactone precursor, offering increased efficiency and atom economy.

The lactone precursor itself, 6-oxabicyclo[3.2.1]oct-3-en-7-one, is a known compound and serves as a starting material for various synthetic endeavors, including the preparation of 6-azabicyclo[3.2.1]octan-3-one derivatives. rsc.org

Table 1: General Methods for the Conversion of Lactones to Ethers

MethodReagentsDescriptionKey Features
Two-Step Reduction and Cyclization1. LiAlH42. TsCl, Pyridine (B92270)The lactone is first reduced to a diol with a hydride reagent. One of the resulting hydroxyl groups is then selectively tosylated and cyclized under basic conditions to form the ether.A classic and reliable method, though it involves multiple steps.
Reductive DeoxygenationEt3SiH, InBr3A one-pot method where a silane (B1218182) reducing agent, activated by a Lewis acid, directly converts the lactone carbonyl to a methylene group.More efficient and atom-economical than the two-step method.

Large-Scale Synthetic Procedures and Optimization

The transition from laboratory-scale synthesis to large-scale production of the this compound system presents a unique set of challenges and demands careful optimization of reaction conditions. While specific large-scale procedures for the parent this compound are not extensively documented in the literature, valuable insights can be drawn from established procedures for structurally related compounds, such as 2,4-endo,endo-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one, for which a detailed large-scale preparation is available in Organic Syntheses. orgsyn.org

The construction of the 8-oxabicyclo[3.2.1]oct-6-ene core often relies on a [4+3] cycloaddition reaction between an oxyallyl cation and a diene, typically furan. orgsyn.org For large-scale synthesis, the efficiency and practicality of this key step are paramount. The Organic Syntheses procedure for a substituted analog highlights several important considerations for scalability. orgsyn.org

The reaction solvent also plays a critical role. The aforementioned large-scale procedure advantageously utilizes water as the solvent, which is a significant benefit in terms of cost, safety, and environmental impact compared to many organic solvents. orgsyn.org The isolation and purification of the final product are also crucial aspects of a large-scale process. The Organic Syntheses procedure describes a straightforward workup followed by crystallization to obtain the pure product, which is often a preferred method for large-scale purification over chromatography. orgsyn.org

Table 2: Key Considerations for Large-Scale Synthesis of Oxabicyclo[3.2.1]octene Systems

ParameterLaboratory ScaleLarge ScaleRationale for Optimization
Reagent Stoichiometry Often uses an excess of the cheaper reagent to drive the reaction.Carefully optimized to balance cost and yield. May involve recycling of unreacted starting materials. orgsyn.orgMinimizes waste and reduces the overall cost of the synthesis.
Solvent A wide variety of organic solvents may be used.Preference for cheaper, safer, and more environmentally friendly solvents like water. orgsyn.orgImproves the safety and sustainability of the process and reduces solvent-related costs.
Reaction Time Often run to completion without strict time constraints.Optimized to achieve a balance between high conversion and process throughput.Maximizes the output of the reaction vessel over a given period.
Purification Chromatography is common.Crystallization is preferred. orgsyn.orgCrystallization is generally more scalable, cost-effective, and efficient for large quantities of material.

Chemical Reactivity and Synthetic Transformations of 6 Oxabicyclo 3.2.1 Oct 3 Ene and Its Derivatives

Functionalization and Derivatization Strategies of the Oxabicyclic System

The 6-oxabicyclo[3.2.1]oct-3-ene framework can be functionalized through various strategies that target either the carbon-carbon double bond or existing functional groups on the scaffold. These modifications allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

Carbon-Carbon Bond Formation (e.g., Alkylation, Reactions with Organometallic Reagents)

The introduction of new carbon-carbon bonds is a fundamental strategy for elaborating the this compound skeleton. Reactions with organometallic reagents are particularly effective for this purpose. For instance, derivatives of the saturated 8-oxabicyclo[3.2.1]octan-3-one have been shown to react with a variety of aryllithium and Grignard reagents. The addition of these nucleophiles to the carbonyl group typically proceeds with high stereoselectivity, leading to the formation of tertiary alcohols. ufv.brresearchgate.netpublish.csiro.au

In one study, 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one was treated with various aryllithium reagents to produce a range of aromatic alcohols in good yields. researchgate.net Similarly, reaction of the same acetonide with Grignard reagents successfully introduced aliphatic groups. ufv.br These alcohols can be further transformed, for example, through dehydration to the corresponding alkenes. ufv.brresearchgate.net

Alkylation can also be achieved at positions adjacent to a carbonyl group. The enolate formed from 8-oxabicyclo[3.2.1]octan-3-one by treatment with methyl lithium can be trapped with electrophiles like methyl bromoacetate (B1195939) to yield mono- and dialkylated products. scielo.br Furthermore, Stille and Suzuki cross-coupling reactions have been employed on triflate derivatives of the bicyclic system to introduce biaryl moieties, demonstrating the versatility of this scaffold in constructing complex molecular frameworks. nih.gov

Table 1: Examples of Carbon-Carbon Bond Formation Reactions

Starting Material Reagent Product Type Yield (%)
2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one Aryllithium reagents Tertiary aromatic alcohols 48-76
2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one Alkyl Grignard reagents Tertiary aliphatic alcohols 78-92
8-oxabicyclo[3.2.1]octan-3-one enolate Methyl bromoacetate α-Alkylated ketone 30-45 (mono)
3-Triflyloxy-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate Arylstannanes (Stille coupling) 3-Aryl substituted ester High

Heteroatom Functionalization

The introduction of heteroatoms into the this compound system can significantly alter its physical and biological properties. This can be achieved through reactions at the double bond or by modification of existing functional groups.

Halogenation of the double bond is a common transformation. For example, 8-oxabicyclo[3.2.1]oct-6-en-2-one undergoes stereoselective bromination to afford a tribromo derivative. scispace.com The synthesis of 3,4-dibromo-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one has also been reported, providing a building block for further transformations such as Diels-Alder reactions.

The introduction of selenium has been demonstrated through the highly stereo- and regioselective addition of phenylselenyl chloride (PhSeCl) across the double bond of an 8-oxabicyclo[3.2.1]oct-6-en-2-one derivative. scispace.com The exo-face selectivity of this electrophilic addition is attributed to steric factors. scispace.com

Nitrogen can be incorporated into the bicyclic core itself. A synthetic route starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one allows for the formation of 6-azabicyclo[3.2.1]octan-3-ones. rsc.org This process involves the opening of the lactone ring with an amine, followed by reduction and oxidation steps. rsc.org

Ring-Opening Reactions and Subsequent Transformations

The inherent strain in the this compound ring system makes it susceptible to ring-opening reactions under various conditions. These reactions provide access to highly functionalized monocyclic compounds with defined stereochemistry.

Acid-Catalyzed Cleavage Mechanisms (e.g., C1-C2 Bond Cleavage)

While direct acid-catalyzed C1-C2 bond cleavage of the parent this compound is not extensively documented, related transformations under acidic conditions demonstrate the reactivity of the ether linkage. For instance, dechlorinated 8-oxabicyclo[3.2.1]oct-6-en-3-ones undergo cleavage of the ether bridge when treated with trimethylsilyl (B98337) triflate and triethylamine, yielding tropones. acs.orgnih.gov

In a related system, an epoxy enone rearranges in trifluoroacetic acid to an 8-oxabicyclo[3.2.1]octa-3,6-dien-2-one, a process that involves the cleavage of a C-C bond of the epoxide ring. researchgate.net Furthermore, gold(I) catalysts have been shown to initiate a cascade reaction of cyclohexane-trans-1,4-diols bearing an alkyne side chain to form oxabicyclo[3.2.1]octane structures. nih.gov This domino process involves a sequence of cyclization and semi-pinacol rearrangements, the latter being a type of C-C bond migration that effectively restructures the carbon skeleton. nih.gov

Organolithium Reagent Mediated Ring-Opening with Stereocontrol

The ring-opening of oxabicyclo[3.2.1]octene systems mediated by organolithium reagents is a powerful method for generating highly substituted cyclic and acyclic compounds with excellent stereocontrol. researchgate.netacs.org These reactions often proceed via an SN2' mechanism, where the nucleophile attacks the double bond, inducing the cleavage of the C-O bridgehead bond. scispace.com

A range of 8-oxabicyclo[3.2.1]octenyl sulfones have been shown to undergo a syn SN2' opening when treated with various organolithium reagents, yielding highly functionalized cycloheptenyl sulfones. researchgate.net The stereochemical outcome is highly dependent on the substrate and reaction conditions. For example, the presence of a nearby hydroxyl group can direct the stereochemistry of the ring-opening. scispace.com

To enhance the efficiency and enantioselectivity of these transformations, catalytic systems have been developed. A copper/chiral phosphoramidite (B1245037) complex, in conjunction with a Lewis acid, has been shown to catalyze the highly efficient asymmetric ring opening of oxabicyclic alkenes with organolithium reagents, affording homoallylic alcohols with excellent enantioselectivities. researchgate.net

Reduction and Oxidation Processes

Reduction and oxidation reactions provide means to modify the saturation level and functional groups of the this compound system. These transformations are crucial for accessing a wider range of derivatives.

The carbon-carbon double bond can be readily reduced through catalytic hydrogenation. Using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, the double bond of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives is cleanly reduced to the corresponding saturated octane. scielo.brmdpi.com

Ketone functionalities within the bicyclic system can be reduced to alcohols with high stereoselectivity. Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly used. acs.orgnih.gov For example, the reduction of 2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one with LiAlH₄ produces the endo-3-alcohol in a highly stereoselective manner. acs.orgnih.gov Similarly, the reduction of a tribromo-substituted 8-oxabicyclo[3.2.1]octan-2-one with NaBH₄ exclusively yields the corresponding endo-ol. scispace.com

Oxidation reactions can target the double bond or other functional groups. The double bond of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives can be dihydroxylated using a catalytic amount of osmium tetroxide with an excess of hydrogen peroxide, resulting in the formation of the corresponding exo-diol. researchgate.netpublish.csiro.au Epoxidation of the double bond can be achieved using reagents like m-chloroperbenzoic acid (m-CPBA). nih.gov Additionally, existing alcohol functionalities on the scaffold can be oxidized to the corresponding ketones using reagents such as pyridinium (B92312) chlorochromate (PCC). mdpi.com

Table 2: Summary of Reduction and Oxidation Reactions

Reaction Type Reagent Substrate Moiety Product Moiety
Reduction Pd/C, H₂ C=C double bond C-C single bond
Reduction LiAlH₄, NaBH₄ Ketone Alcohol
Oxidation OsO₄, H₂O₂ C=C double bond exo-Diol
Oxidation m-CPBA C=C double bond Epoxide
Oxidation PCC Alcohol Ketone

Stereoselective Reduction of Carbonyl Groups within the Scaffold

The reduction of carbonyl groups within bicyclic systems, such as derivatives of this compound, is governed by the steric environment of the ketone. The rigid conformation of the scaffold typically results in one face of the carbonyl being significantly more sterically hindered than the other. The ethano bridge extending over the endo face obstructs the approach of reagents from this direction. Consequently, reducing agents preferentially attack from the more accessible exo face, leading to the predominant formation of endo-alcohols.

This principle is consistently observed across various analogous bicyclo[3.2.1]octane systems. For instance, the reduction of chloro-substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones with lithium aluminum hydride yields the corresponding endo-3-alcohols with high stereoselectivity. Similarly, the reduction of 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one with sodium borohydride exclusively produces the 2-endo-ol, a result attributed to the steric hindrance posed by the rest of the bicyclic frame. mdpi.com

In the case of 6-azabicyclo[3.2.1]octan-3-ones, which are structurally analogous to the oxygen-containing counterparts, methods have been developed for the stereoselective reduction to both the 3α-ols and 3β-ols, demonstrating the ability to control the stereochemical outcome based on the choice of reagents and conditions. rsc.org

The following table summarizes representative stereoselective reductions of carbonyl groups in related bicyclo[3.2.1]octane scaffolds.

SubstrateReagentMajor Product StereochemistryReference
2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-oneLithium aluminum hydride (LiAlH₄)endo-Alcohol
3-exo,6-exo,7-endo-Tribromo-8-oxabicyclo[3.2.1]octan-2-oneSodium borohydride (NaBH₄)endo-Alcohol mdpi.com
6-Substituted-6-azabicyclo[3.2.1]octan-3-oneVarious reducing agents3α-ols and 3β-ols (controlled) rsc.org

Allylic Oxidation Reactions

The olefinic bond in the this compound system is a key functional group that can be targeted for further elaboration, most notably through allylic oxidation. This reaction introduces an oxygen-containing functional group on a carbon atom adjacent to the double bond, providing a handle for subsequent synthetic manipulations.

A variety of reagents are known to effect allylic oxidation, with selenium dioxide (SeO₂) being one of the most reliable for the allylic hydroxylation of olefins. ntu.edu.sg The mechanism of SeO₂ oxidation, often referred to as the Riley oxidation, typically proceeds through an initial ene reaction, followed by a beilstein-journals.orgd-nb.info-sigmatropic rearrangement of the resulting allylselenite ester, which then hydrolyzes to afford the allylic alcohol. researchgate.net The regioselectivity of this reaction is generally high, with oxidation favoring the more substituted end of the alkene. ntu.edu.sg

In a direct application involving a derivative of the target scaffold, amino alcohols derived from 6-oxabicyclo[3.2.1]oct-3-en-7-one have been subjected to allylic oxidation. rsc.org Treatment of these substrates with manganese dioxide (MnO₂) resulted in the formation of the corresponding bicyclic ketones, demonstrating a practical method for functionalizing the allylic position within this specific ring system. rsc.org

Substrate TypeReagentProduct TypeReference
Amino alcohols derived from 6-oxabicyclo[3.2.1]oct-3-en-7-oneManganese dioxide (MnO₂)Bicyclic ketones rsc.org
General Alkenes (for comparison)Selenium dioxide (SeO₂)Allylic alcohols ntu.edu.sgresearchgate.net

Cascade and Complex Reaction Sequences

The rigid, polycyclic framework of this compound and its derivatives makes them not only targets of synthesis but also versatile starting points for complex reaction sequences and skeletal rearrangements. These transformations can rapidly build molecular complexity by leveraging the inherent strain and stereoelectronic properties of the bicyclic system.

One notable example is the skeletal rearrangement of related dioxabicyclo[3.2.1]octane systems. For instance, treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride in pyridine (B92270) or under Appel conditions (triphenylphosphine and carbon tetrachloride) induces a fascinating skeletal rearrangement. nih.gov This reaction involves a migration of the bridgehead oxygen atom from its original position to the C4 carbon, resulting in the formation of a new 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. This transformation highlights how activation of a functional group on the scaffold can trigger a profound reorganization of the core structure. nih.gov

Furthermore, the 6-oxabicyclo[3.2.1]octane skeleton is a key feature in certain natural products, and its formation can be the centerpiece of a cascade reaction. In the divergent synthesis of magninoid and guignardone meroterpenoids, a late-stage, bio-inspired semipinacol rearrangement-cyclization cascade is employed. beilstein-journals.orgresearchgate.net This sequence, initiated under acidic conditions, involves a 1,2-allyl migration and C-O bond formation, which serves to construct the final, complex 6-oxabicyclo[3.2.1]octane-containing natural products from a common precursor. beilstein-journals.org While this is a synthesis of the scaffold, it exemplifies the types of complex, multi-bond-forming events in which this structural motif can participate. These examples underscore the utility of the bicyclo[3.2.1]octane framework as a platform for orchestrating intricate and powerful synthetic transformations.

Stereochemical Aspects in 6 Oxabicyclo 3.2.1 Oct 3 Ene Chemistry

Enantioselective Synthesis of Chiral 6-Oxabicyclo[3.2.1]oct-3-ene Derivatives

The creation of enantiomerically pure or enriched this compound derivatives is a significant objective, as these chiral synthons serve as precursors to a wide array of biologically active compounds. nih.gov Methodologies to achieve this goal are diverse, ranging from catalytic asymmetric reactions to the use of enzymes and chiral auxiliaries.

Asymmetric cycloaddition reactions represent a powerful and atom-economical approach for the de novo construction of the chiral this compound skeleton. Among these, the 1,3-dipolar cycloaddition of carbonyl ylides has proven particularly effective. A notable example involves the reaction of a six-membered cyclic formyl-carbonyl ylide with phenylacetylene (B144264) derivatives. nih.gov This reaction, catalyzed by a chiral dirhodium(II) complex, Rh₂(S-TCPTTL)₄, furnishes cycloadducts containing the oxabicyclo[3.2.1]octane core with excellent enantioselectivity, achieving up to 97% enantiomeric excess (ee). nih.govthieme-connect.com This catalytic process marked the first successful enantioselective 1,3-dipolar cycloaddition involving a cyclic formyl-carbonyl ylide. nih.gov

Another significant approach is the rhodium(II)-catalyzed [3+4] annulation between vinyldiazomethanes and furans. This method provides access to highly functionalized 8-oxabicyclo[3.2.1]octa-2,6-diene derivatives. The asymmetry in this transformation can be induced by employing chiral rhodium(II) catalysts, such as rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinate. emory.edu

Catalyst/MethodReactantsProduct TypeEnantioselectivity
Rh₂(S-TCPTTL)₄Formyl-carbonyl ylide + Phenylacetyleneendo-6-Aryl-8-oxabicyclo[3.2.1]oct-3-en-2-oneUp to 97% ee
Rhodium(II) (S)-N-(tert-butylbenzene)sulfonylprolinateVinyldiazomethane + Furan (B31954)8-Oxabicyclo[3.2.1]octa-2,6-diene derivativeModerate to high ee

Biocatalysis offers a green and highly selective alternative for producing enantiomerically enriched compounds. For the this compound system, enzymatic desymmetrization of a prochiral ketone has been successfully implemented. The Baeyer-Villiger oxidation of 8-oxabicyclo[3.2.1]oct-6-en-3-one, a prochiral ketone, using cyclopentanone (B42830) monooxygenase (CPMO) from Comamonas sp. NCIMB 9872, overexpressed in E. coli, yields the corresponding chiral lactone, 4,9-dioxabicyclo[4.2.1]non-7-en-3-one, with excellent enantioselectivity. acs.orgresearchgate.net

This biotransformation is a key step in developing versatile chiral building blocks for natural product synthesis. acs.org The process has been optimized for preparative-scale synthesis by employing in situ "substrate feeding-product removal" (SFPR) techniques, which mitigate substrate/product toxicity to the whole-cell biocatalyst and enhance volumetric productivity. acs.orgresearchgate.net

Enzyme (Source)SubstrateProductKey Feature
Cyclopentanone Monooxygenase (CPMO) (Comamonas sp.)8-Oxabicyclo[3.2.1]oct-6-en-3-one(+)-4,9-Dioxabicyclo[4.2.1]non-7-en-3-oneExcellent enantioselectivity via biooxidative desymmetrization

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orggoogle.com This strategy has been applied to the synthesis of chiral this compound derivatives. In the rhodium-catalyzed reaction of vinyldiazomethanes, attaching a chiral auxiliary such as (S)-lactate or (R)-pantolactone to the carbenoid precursor allows for diastereoselective formation of the bicyclic product. This approach has achieved high levels of diastereomeric induction, with diastereomeric excesses (de) ranging from 82% to 95%. emory.edu

While not directly forming the this compound ring, related strategies highlight the utility of this approach. For instance, starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one, the R-α-methylbenzyl chiral auxiliary has been used to synthesize optically active 6-azabicyclo[3.2.1]octan-3-ones, demonstrating how the oxabicyclic core can be a starting point for creating other chiral bicyclic systems. rsc.org

Chiral AuxiliaryReaction TypeSubstrateDiastereoselectivity
(S)-Lactate / (R)-PantolactoneRh(II)-catalyzed [3+4] annulation3-Siloxy-2-diazo-3-butenoate82–95% de
R-α-MethylbenzylamineAmide formation and reduction6-Oxabicyclo[3.2.1]oct-3-en-7-oneUsed to resolve and create chiral azabicyclo[3.2.1]octanols

Diastereoselective Control in Synthetic Pathways

Beyond establishing the initial chirality of the bicyclic system, controlling the stereochemistry of subsequent transformations is crucial. The rigid conformation of the this compound skeleton facilitates high levels of diastereoselectivity in reactions at various positions.

A gold(I)-catalyzed domino reaction of cyclohexane-trans-1,4-diols bearing an alkyne side chain provides an efficient and diastereoselective route to the oxabicyclo[3.2.1]octane core through a sequence of cyclization and semi-pinacol rearrangements. nih.gov This method allows for the assembly of multiple C-H, C-O, and C-C bonds in a single, highly controlled step. nih.gov

Functionalization of the existing bicyclic ketone is also highly diastereoselective. The aldol (B89426) reaction of 8-oxabicyclo[3.2.1]oct-6-en-3-ones with various aldehydes proceeds with greater than 95% diastereomeric excess. researchgate.net Similarly, electrophilic additions to the scaffold, such as the bromination of 8-oxabicyclo[3.2.1]oct-6-en-2-one, can be controlled to yield specific diastereomers, like 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-endo-one, with high selectivity. scispace.com This stereocontrol is attributed to a combination of steric hindrance and the electronic influence of homoconjugated carbonyl groups. scispace.com

Desymmetrization Protocols for Meso Compounds

The desymmetrization of achiral meso compounds is an elegant and efficient strategy for accessing enantiomerically pure materials. nih.govchimia.ch This approach starts with an achiral molecule that possesses a plane of symmetry and contains prochiral centers. A chiral reagent or catalyst then selectively reacts with one of the equivalent functional groups, breaking the symmetry and generating a chiral, non-racemic product.

A prime example is the desymmetrization of meso-2,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol. nih.gov This symmetrical molecule can be effectively desymmetrized through hydroboration, which introduces new stereocenters with high control, leading to valuable chiral synthons for the total synthesis of natural products. nih.gov As previously mentioned, the enzymatic Baeyer-Villiger oxidation of 8-oxabicyclo[3.2.1]oct-6-en-3-one is another powerful desymmetrization protocol that provides access to chiral lactones. acs.org These methods are attractive because they can generate multiple stereocenters in a single transformation from a readily available achiral precursor.

Starting MaterialMethodChiral Reagent/CatalystProduct Type
meso-2,4-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-olHydroborationChiral boraneChiral polyol precursor
8-Oxabicyclo[3.2.1]oct-6-en-3-oneBaeyer-Villiger OxidationCyclopentanone Monooxygenase (CPMO)Enantiomerically enriched lactone

Structural Elucidation Methodologies for the 6 Oxabicyclo 3.2.1 Oct 3 Ene System

Spectroscopic Characterization Techniques (e.g., NMR Spectroscopy, Mass Spectrometry)

Spectroscopy is a cornerstone in the structural analysis of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, while Mass Spectrometry (MS) provides information on the molecular weight and elemental composition, as well as clues to the structure through fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of the 6-Oxabicyclo[3.2.1]oct-3-ene skeleton in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, chemists can piece together the precise connectivity and relative stereochemistry of the molecule.

The expected NMR spectral characteristics for the this compound core are summarized in the table below.

Proton / Carbon TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key ¹H-¹H Couplings (COSY) & ¹H-¹³C Correlations (HMBC)
Bridgehead Protons (H1, H5) 2.5 - 3.540 - 55H1 would show correlations to carbons C2, C5, C7, and C8. H5 would correlate to C1, C4, and C7.
Olefinic Protons (H3, H4) 5.5 - 6.5120 - 140H3 and H4 would show strong COSY correlation to each other and HMBC correlations to bridgehead carbons.
Protons on Oxygen-bearing Bridge (H7) 3.5 - 4.570 - 85Would show COSY correlations to adjacent aliphatic protons and HMBC correlations to bridgehead carbons (C1, C5).
Aliphatic Protons (H2, H8) 1.5 - 2.525 - 40Exhibit complex splitting patterns due to coupling with bridgehead and adjacent methylene (B1212753) protons.

This interactive table outlines the general regions and correlations used to assign the structure of the this compound system.

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments, thereby confirming the molecular weight and elemental formula of the compound. For the derivative 6-Oxabicyclo[3.2.1]oct-3-en-7-one, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula, C₇H₈O₂.

The table below shows the predicted mass-to-charge ratios for various adducts of 6-Oxabicyclo[3.2.1]oct-3-en-7-one, which are typically observed in techniques like electrospray ionization (ESI) or chemical ionization (CI).

Adduct TypeFormulaPredicted m/z
[M+H]⁺ [C₇H₉O₂]⁺125.05971
[M+Na]⁺ [C₇H₈NaO₂]⁺147.04165
[M+NH₄]⁺ [C₇H₁₂NO₂]⁺142.08625
[M+K]⁺ [C₇H₈KO₂]⁺163.01559
[M]⁺˙ [C₇H₈O₂]⁺˙124.05188

This interactive table presents predicted mass spectrometry data for common adducts of 6-Oxabicyclo[3.2.1]oct-3-en-7-one. Data sourced from PubChem. uni.lu

Under electron impact (EI) ionization, the molecule would also exhibit characteristic fragmentation patterns, such as a retro-Diels-Alder reaction or the loss of carbon monoxide (CO) from the lactone ring, providing further structural confirmation.

X-ray Crystallographic Studies for Definitive Structural Assignment

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of molecular structure and stereochemistry. This technique determines the precise spatial arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.

The application of X-ray crystallography has been crucial in confirming the structure of complex derivatives of the this compound system. For instance, the structures of various 7-imino-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitriles were unequivocally determined by this method. researchgate.net This analysis provides a three-dimensional model of the molecule, confirming:

The core bicyclo[3.2.1]octane framework.

The placement of the oxygen atom at the 6-position, forming the ether bridge.

The location of the double bond between C3 and C4.

The exact connectivity of all substituent groups.

The relative stereochemistry at all chiral centers, including the bridgehead carbons and any substituted positions.

The data obtained from an X-ray crystallographic study are comprehensive and allow for the precise measurement of key structural parameters.

Structural ParameterDescriptionSignificance for this compound
Bond Lengths The distance between the nuclei of two bonded atoms (e.g., C-C, C=C, C-O).Confirms the presence of the double bond (shorter than C-C single bonds) and the C-O ether linkages.
Bond Angles The angle formed by three connected atoms.Defines the geometry of the rings and the strain within the bicyclic system.
Torsional Angles The angle between planes defined by four connected atoms.Determines the conformation (e.g., chair, boat) of the six- and five-membered rings within the structure.
Unit Cell Dimensions The dimensions of the basic repeating unit of the crystal lattice.Provides information about the packing of molecules in the solid state.

This interactive table summarizes the key parameters obtained from X-ray crystallography that provide a definitive structural assignment.

By providing a complete and precise atomic map, X-ray crystallography serves as the ultimate arbiter in the structural elucidation of novel or complex derivatives of the this compound system.

Theoretical and Computational Investigations of the 6 Oxabicyclo 3.2.1 Oct 3 Ene System

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the reactivity of the 6-oxabicyclo[3.2.1]octane skeleton and its derivatives. nih.gov These studies often focus on frontier molecular orbitals (FMOs), the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as their energy gap and distribution are key determinants of a molecule's kinetic stability and reactivity. researchgate.net

Global chemical reactivity descriptors, which can be derived from these calculations, offer further insights into the molecule's behavior. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Representative Calculated Electronic Properties for Bicyclic Systems

ParameterDescriptionTypical Calculation Method
EHOMOEnergy of the Highest Occupied Molecular OrbitalDFT/B3LYP/6-311++G(d,p)
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalDFT/B3LYP/6-311++G(d,p)
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMOELUMO - EHOMO
Dipole MomentMeasure of the net molecular polarityDFT/B3LYP/6-311++G(d,p)

Note: The values in this table are illustrative of the types of data obtained from quantum chemical calculations and are not specific to 6-Oxabicyclo[3.2.1]oct-3-ene.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT calculations to understand bonding interactions and charge distribution within the molecule.

Mechanistic Studies Through Computational Modeling

Computational modeling has proven to be an invaluable tool for investigating the mechanisms of reactions involving the 6-oxabicyclo[3.2.1]octane framework. These studies can map out potential energy surfaces, identify transition states, and calculate activation barriers, thereby providing a detailed picture of the reaction pathway. researchgate.net

A notable example is the computational investigation of the gold-catalyzed cascade reaction to form oxabicyclo[3.2.1]octane scaffolds. nih.gov DFT calculations, using functionals like M11-L and B3LYP, were employed to clarify the proposed mechanism, which involves an intramolecular nucleophilic addition, isomerization, and a semi-pinacol rearrangement. nih.gov These calculations helped to elucidate the origins of the high regioselectivity observed in the 1,2-alkyl migration step. nih.gov

Similarly, computational studies have been used to understand the regioselective rearrangement of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems, providing support for a detailed mechanistic proposal.

The study of cycloaddition reactions, such as the [4+3] cycloaddition to form the 8-oxabicyclo[3.2.1]oct-6-en-3-one system, has also benefited from computational analysis. researchgate.net DFT calculations at the M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) level of theory have been used to rationalize the stereochemical outcomes of such reactions. researchgate.net These studies can model the approach of the reactants and the structures of the transition states to predict which diastereomer will be preferentially formed.

Table 2: Computational Methods Used in Mechanistic Studies of Related Bicyclic Systems

Reaction TypeComputational MethodKey Findings
Gold-catalyzed cascade reactionDFT (M11-L/6-311+G(d)//B3LYP/6-31+G(d))Elucidation of reaction mechanism and origin of regioselectivity. nih.gov
[4+3] CycloadditionDFT (M06-2X/6-311+G(d,p)//B3LYP/6-31G(d))Rationalization of stereochemical outcomes. researchgate.net
1,3-Dipolar CycloadditionDFT (B3LYP/6-31G*)Determination of reaction pathways and activation barriers. researchgate.net

Conformation Analysis and Stereochemical Predictions

The conformational flexibility of the this compound system is a critical factor in determining its reactivity and stereochemical outcomes of reactions. Theoretical calculations are frequently used to predict the relative stabilities of different conformers and to understand the factors that govern their populations.

For the closely related 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives, conformational analysis has been performed using a combination of NMR spectroscopy and theoretical calculations, including AM1, Hartree-Fock (HF/6-31G), and DFT (B3LYP/6-31G). researchgate.net These studies have shown that the pyran ring in these systems can adopt either a chair or a boat conformation. researchgate.net The relative energies of these conformers can be calculated to predict the most stable geometry. researchgate.net

In some cases, while one conformer may be predicted to have a lower relative energy, the calculated NMR chemical shifts of another conformer may be in better agreement with experimental data, suggesting that the higher-energy conformer may be the dominant species in solution. researchgate.net This highlights the importance of combining theoretical calculations with experimental data for a comprehensive conformational analysis.

Stereochemical predictions are a key application of these conformational studies. By understanding the preferred three-dimensional structure of the molecule, it is possible to predict the facial selectivity of reactions, such as reductions or additions to carbonyl groups or double bonds.

Table 3: Theoretical Methods for Conformational Analysis of Related Bicyclic Systems

MethodBasis SetApplication
AM1-Semi-empirical geometry optimization. researchgate.net
Hartree-Fock (HF)6-31GAb initio geometry optimization. researchgate.net
Density Functional Theory (DFT)B3LYP/6-31GGeometry optimization and calculation of relative energies and NMR chemical shifts. researchgate.net

Natural Occurrence and Biosynthetic Pathways of 6 Oxabicyclo 3.2.1 Oct 3 Ene Derivatives

Isolation from Natural Sources

While the parent compound, 6-oxabicyclo[3.2.1]oct-3-ene, is not commonly reported as a natural product, several of its derivatives have been identified and isolated from plant essential oils. One of the most well-known derivatives is 4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene, commonly known as pinol.

Pinol has been identified as a component of the essential oils of several aromatic plants. Its presence has been reported in cistus oil, derived from the leaves and twigs of Cistus ladanifer. cistus-ladanifer.comsemanticscholar.orgnih.gov Additionally, it has been found in the essential oil of laurel leaf (Laurus nobilis). mdpi.comnih.govnih.govsilae.itresearchgate.net The essential oil of lime has also been reported to contain pinol. While not a 6-oxa derivative, the isomeric compound 1,5,6-trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-ol has been isolated from the leaves of Siparuna cymosa, highlighting the presence of similar bicyclic ether structures in the plant kingdom. researchgate.net

The isolation of these compounds typically involves steam distillation of the plant material to obtain the essential oil, followed by chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Compound NameNatural SourcePlant Part
4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene (Pinol)Cistus ladanifer (Cistus)Leaves and Twigs
4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene (Pinol)Laurus nobilis (Laurel)Leaves
4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene (Pinol)Citrus aurantiifolia (Lime)Fruit Peel

Proposed Biosynthetic Routes to Oxabicyclic Systems in Biological Systems

The biosynthetic pathway leading specifically to the this compound skeleton has not been fully elucidated. However, based on the well-established principles of monoterpene biosynthesis, a plausible route can be proposed. Monoterpenes are generally derived from the precursor geranyl pyrophosphate (GPP), which is formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The formation of bicyclic monoterpenes involves the enzymatic cyclization of GPP, catalyzed by a class of enzymes known as monoterpene synthases. nih.govnih.gov For the biosynthesis of the this compound core, it is hypothesized that GPP first undergoes isomerization to linalyl pyrophosphate (LPP). This is a common step in the biosynthesis of many cyclic monoterpenes.

Following the formation of LPP, a series of cyclization and rearrangement reactions are proposed to occur. The pyrophosphate group of LPP departs, generating a carbocation. This carbocation can then undergo an intramolecular attack by the hydroxyl group, leading to the formation of the ether linkage and the bicyclic ring system. Subsequent rearrangements and deprotonation would then yield the final this compound structure.

Applications of 6 Oxabicyclo 3.2.1 Oct 3 Ene and Its Derivatives in Organic Synthesis

Role as Versatile Synthetic Building Blocks and Intermediates

Derivatives of 6-oxabicyclo[3.2.1]oct-3-ene are highly effective synthetic intermediates, particularly for accessing other complex heterocyclic systems. A notable example is the use of 6-oxabicyclo[3.2.1]oct-3-en-7-one as a starting material for a general, three-step synthetic route to produce both racemic and optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones. rsc.orgrsc.org This transformation highlights the utility of the 6-oxabicyclo[3.2.1]octane skeleton as a template to forge related but distinct bicyclic systems.

The synthesis begins with the opening of the lactone ring in 6-oxabicyclo[3.2.1]oct-3-en-7-one using various amines to yield amide intermediates. rsc.org These amides are subsequently reduced, for instance with lithium aluminium hydride, to form amino alcohols. The final step involves an allylic oxidation, often using manganese dioxide, which facilitates the formation of the target bicyclic ketones. rsc.org This sequence effectively replaces the oxygen atom at the 6-position of the original scaffold with a substituted nitrogen atom, demonstrating the role of the this compound derivative as a versatile building block.

StepTransformationKey ReagentsIntermediate/Product TypeReference
1Lactone Ring OpeningAmines (R-NH₂)Amide rsc.org
2ReductionLithium aluminium hydride (LiAlH₄)Amino alcohol rsc.org
3Allylic OxidationManganese dioxide (MnO₂)6-Azabicyclo[3.2.1]octan-3-one rsc.org
Table 1: General Synthetic Route from 6-Oxabicyclo[3.2.1]oct-3-en-7-one.

Utility in Complex Natural Product Synthesis

The 6-oxabicyclo[3.2.1]octane framework is a key structural motif present in a variety of biologically active natural products, particularly in certain classes of meroterpenoids. nih.govsdu.edu.cn Meroterpenoids are hybrid natural products with structures derived from both terpenoid and polyketide biosynthetic pathways. sdu.edu.cn The presence of the 6-oxabicyclo[3.2.1]octane core in these molecules has spurred the development of synthetic strategies that utilize this scaffold to achieve the total synthesis of these complex targets. nih.govsdu.edu.cn

A significant application is seen in the divergent and bioinspired total syntheses of fungal meroterpenoids such as manginoids and guignardones. sdu.edu.cnbohrium.comnih.gov These compounds, isolated from the fungus Guignardia mangiferae, feature a highly substituted 6-oxabicyclo[3.2.1]octane fragment. nih.govsdu.edu.cn Synthetic strategies have been devised where a key step involves a silica-gel-promoted semipinacol rearrangement to construct the 6-oxabicyclo[3.2.1]octane skeleton. bohrium.comnih.gov This approach allows for a divergent synthesis, where common intermediates containing this core structure can be elaborated into different natural product families, showcasing the scaffold's importance in building complex and varied molecular architectures. nih.govnih.govresearchgate.net The successful asymmetric syntheses of manginoids A and C, as well as guignardones A and C, have been accomplished using this strategy. bohrium.comnih.gov

Generation of Molecular Diversity and Chemical Libraries

The structural rigidity and functional group handles of this compound derivatives make them ideal starting points for generating molecular diversity and building chemical libraries. A synthetic strategy that can be systematically varied to produce a range of related compounds from a common precursor is a cornerstone of library synthesis for biological screening. researchgate.net

The general three-step synthesis of 6-azabicyclo[3.2.1]octan-3-ones from 6-oxabicyclo[3.2.1]oct-3-en-7-one is a prime example of this principle. rsc.org By simply changing the amine used in the initial ring-opening step, a diverse library of 6-substituted 6-azabicyclo[3.2.1]octan-3-one derivatives can be produced. This approach allows for the systematic exploration of the chemical space around this bicyclic scaffold. Such libraries of structurally related, three-dimensional molecules are valuable in fragment-based drug discovery and for screening for other biological activities. dtu.dk The ability to generate both racemic and optically active versions further enhances the diversity of the compounds that can be created and tested. rsc.org

Broader Biological and Medicinal Relevance of Oxabicyclo 3.2.1 Octene Scaffolds

Exploration as Lead Compounds in Drug Discovery Research

The oxabicyclo[3.2.1]octene scaffold is a key structural component in a variety of natural products that exhibit significant biological activities, making it an attractive starting point for the design of novel therapeutic agents. nih.gov Its value in medicinal chemistry is underscored by its presence in molecules designed to interact with specific biological targets, leading to the development of potential treatments for a range of diseases.

One notable area of investigation involves the development of potent inhibitors of monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. Derivatives such as 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes have been synthesized and identified as powerful non-nitrogen inhibitors of these transporters. This research highlights the potential of the oxabicyclo[3.2.1]octane framework to serve as a scaffold for new drugs targeting neurological and psychiatric disorders.

Furthermore, the 6-oxabicyclo[3.2.1]octane fragment is a core component of various meroterpenoids, which are natural products with diverse and interesting biological properties. researchgate.net The inherent bioactivity of these natural compounds provides a strong rationale for the exploration of synthetic analogues based on the 6-oxabicyclo[3.2.1]oct-3-ene scaffold as lead compounds in drug discovery programs. The unique three-dimensional shape and chemical reactivity of this scaffold offer a versatile platform for creating innovative and biologically active molecules. lookchem.com

The strategic importance of the oxabicyclo[3.2.1]octane ring system is also evident in its use as a building block in the synthesis of complex pharmaceutical compounds. For instance, it has been incorporated into the design of potent HIV-1 protease inhibitors, where the scaffold is engineered to interact with the active site of the enzyme. osti.gov Additionally, this scaffold has been employed in the creation of peptidomimetics, which are molecules that mimic the structure of peptides and are designed to modulate protein-protein interactions. researchgate.net

The following table summarizes some of the key research findings on the exploration of oxabicyclo[3.2.1]octene scaffolds as lead compounds in drug discovery:

Compound ClassTherapeutic Target/ApplicationKey Findings
2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanesMonoamine TransportersPotent non-nitrogen inhibitors, potential for neurological and psychiatric drugs.
Meroterpenoids containing a 6-oxabicyclo[3.2.1]octane fragmentVarious biological targetsDiverse biological activities, serving as a basis for synthetic analogues.
Oxabicyclo[3.2.1]octanol-derived P2-ligandsHIV-1 ProteasePotent enzyme inhibitory activity. osti.gov
3-Aza-6,8-dioxabicyclo[3.2.1]octane-based scaffoldsPeptidomimeticsUsed as dipeptide isosteres and mimetics of β-turns in peptides. researchgate.net

Agricultural Chemical Applications (e.g., Plant Growth Regulation Studies)

In addition to their medicinal potential, derivatives of the oxabicyclo[3.2.1]octene scaffold have been investigated for their applications in agriculture, particularly as plant growth regulators. acs.orgacs.org These compounds have demonstrated the ability to selectively influence the growth of different plant species, suggesting their potential use as herbicides or as agents to enhance crop production.

Research has focused on the synthesis and biological evaluation of various 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. acs.orgscielo.br These studies have revealed that the effect of these compounds on plant growth is highly dependent on their chemical structure and the concentration at which they are applied. For example, certain derivatives have been shown to stimulate root growth in dicotyledonous plants like cucumbers, while simultaneously inhibiting root growth in monocotyledonous plants such as sorghum. acs.orgdss.go.th This selectivity is a desirable trait for agricultural chemicals, as it could allow for targeted weed control without harming the desired crop.

The plant growth regulatory effects of these compounds are often concentration-dependent. For instance, some analogues of 8-oxabicyclo[3.2.1]oct-6-en-3-one have been observed to stimulate the radicle growth of Sorghum bicolor at a concentration of 100 ppm, but inhibit it at a higher concentration of 1000 ppm. scielo.brplu.mxscienceopen.com This dual activity highlights the complexity of their mode of action and the importance of precise application rates in achieving the desired agricultural outcome. Interestingly, while these compounds can significantly impact root development, they often have no discernible effect on seed germination. acs.orgscielo.br

The following table provides a summary of the plant growth regulatory activity of selected 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives on different plant species:

CompoundPlant SpeciesConcentrationEffect on Root Growth
Various 8-oxabicyclo[3.2.1]oct-6-en-3-one derivativesCucumber (Cucumis sativus)100 µg/mLStimulation (5-30%) acs.orgdss.go.th
Various 8-oxabicyclo[3.2.1]oct-6-en-3-one derivativesSorghum (Sorghum bicolor)100 µg/mLInhibition (23-56%) acs.orgdss.go.th
3-(methoxycarbonylmethyl)-8-oxabicyclo[5.3.0]dec-4-ene-2,9-dioneSorghum (Sorghum bicolor)100 ppmStimulation (33-35%) scielo.br
3-(methoxycarbonylmethyl)-8-oxabicyclo[5.3.0]dec-4-ene-2,9-dioneSorghum (Sorghum bicolor)1000 ppmInhibition (29%) scielo.br
4-oxohexanoic acidSorghum (Sorghum bicolor)100 ppmStimulation (33-35%) scielo.br
4-oxohexanoic acidSorghum (Sorghum bicolor)1000 ppmInhibition (80.2%) scielo.br

Q & A

Q. What are the established synthetic routes for 6-Oxabicyclo[3.2.1]oct-3-ene?

  • Methodological Answer : Synthesis often begins with cyclohexenylmethyl sulfonate intermediates, followed by sodium borohydride reduction and sulfonyl chloride reactions . Alternative routes include DIBAL-H-catalyzed ene reactions with butadiene dimer to form bicyclic frameworks . Ring-closing strategies, such as base-catalyzed solvolysis of brominated precursors, are also employed .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : 100-MHz NMR spectroscopy is critical for assigning stereochemistry and confirming exo/endo substituent positions . Mass spectrometry and solvolysis reactivity (e.g., dehydrohalogenation to conjugated dienes) provide additional structural validation .

Q. What common reactions are observed for this compound derivatives?

  • Methodological Answer : Allylic bromination and subsequent solvolysis yield hexenopyranose derivatives, enabling access to deoxy-sugar analogs . Epoxidation and rearrangement with n-butyllithium can generate chiral alcohols for natural product synthesis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Asymmetric cycloadditions and desymmetrization protocols are effective for introducing chirality. For example, "racemic switch operations" and chiral catalysts enable stereochemical control in bicyclic scaffolds . Computational modeling (e.g., DFT) aids in optimizing transition states for enantioselective pathways .

Q. What strategies resolve contradictions in proposed reaction mechanisms for bicyclic rearrangements?

  • Methodological Answer : Mechanistic studies using isotopic labeling (e.g., deuterium) and kinetic isotope effects (KIE) clarify competing pathways. For instance, neighboring-group participation by sulfonamide nitrogen in azabicyclo rearrangements was confirmed via NMR and intermediate trapping .

Q. How does computational modeling enhance the prediction of this compound's reactivity?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) predict regioselectivity in epoxide ring-opening reactions. These models validate experimental observations of solvolysis products and guide synthetic route design .

Q. What methodologies address stereochemical challenges in functionalizing this compound?

  • Methodological Answer : Dynamic kinetic resolution (DKR) and diastereoselective alkylation leverage the compound’s rigid bicyclic framework. For example, transannular interactions in azabicyclo analogs are exploited to control stereochemistry during nucleophilic substitutions .

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